molecular formula C6H4BrFS B1320109 2-Bromo-5-fluorothiophenol CAS No. 55389-14-5

2-Bromo-5-fluorothiophenol

Cat. No. B1320109
CAS RN: 55389-14-5
M. Wt: 207.07 g/mol
InChI Key: JBEGEMGVTNGUOV-UHFFFAOYSA-N
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Patent
US08076324B2

Procedure details

76.61 g of 2-bromo-5-fluorothiophenol were dissolved in 740 ml of DMF and 62.23 g of potassium carbonate were added. A solution of 26.07 ml of iodomethane in 130 ml of DMF was then added dropwise at a temperature between 3° C. and 11° C. The reaction mixture was stirred for 3 h at room temperature, then diluted with 3 l of water and extracted four times with 500 ml each of MTB. The combined extracts were dried over sodium sulfate and the solvent was removed in vacuo. 72.71 g of the title compound were obtained as a pale brown oil.
Quantity
76.61 g
Type
reactant
Reaction Step One
Name
Quantity
740 mL
Type
solvent
Reaction Step One
Quantity
62.23 g
Type
reactant
Reaction Step Two
Quantity
26.07 mL
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[SH:9].[C:10](=O)([O-])[O-].[K+].[K+].IC>CN(C=O)C.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[S:9][CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
76.61 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)S
Name
Quantity
740 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
62.23 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
26.07 mL
Type
reactant
Smiles
IC
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted four times with 500 ml each of MTB
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)SC
Measurements
Type Value Analysis
AMOUNT: MASS 72.71 g
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.